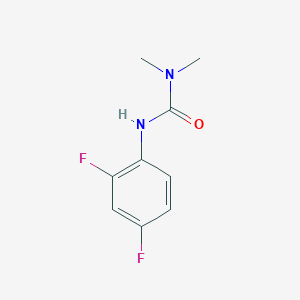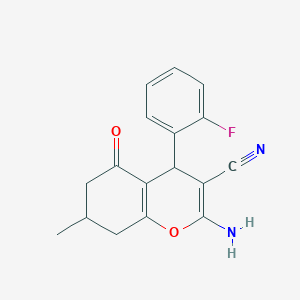![molecular formula C17H19N3O6S B5228995 butyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate](/img/structure/B5228995.png)
butyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a butyl group, a sulfamoyl group, and a nitrophenyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate typically involves the reaction of an appropriate amine with a carbamoyl chloride or isocyanate. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process . Another method involves the reaction of amines with phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as a carbonyl source under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthesis techniques that are resource-efficient and environmentally friendly. For example, the use of water as a solvent and the avoidance of organic co-solvents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Butyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under certain conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The carbamate group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Butyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It can be used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of butyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The nitrophenyl group may also participate in electron transfer reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Butyl N-(3-nitrophenyl)carbamate: Similar structure but lacks the sulfamoyl group.
Phenyl N-(3-nitrophenyl)carbamate: Similar structure but lacks the butyl group.
Uniqueness
Butyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate is unique due to the presence of both the sulfamoyl and nitrophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
butyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-2-3-11-26-17(21)18-13-7-9-16(10-8-13)27(24,25)19-14-5-4-6-15(12-14)20(22)23/h4-10,12,19H,2-3,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIASEEWTVOAEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B5228931.png)
![N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5228935.png)

![7-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5228946.png)
![2-{3-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]phenoxy}ethanol](/img/structure/B5228953.png)
![5-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B5228963.png)


![2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B5228997.png)
![methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B5229005.png)
![11-(2-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5229008.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B5229012.png)
